molecular formula C10H12N2O8 B15587377 Isoorotidine CAS No. 489-36-1

Isoorotidine

Cat. No.: B15587377
CAS No.: 489-36-1
M. Wt: 288.21 g/mol
InChI Key: ZVSAEIZMCABGEY-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoorotidine is a useful research compound. Its molecular formula is C10H12N2O8 and its molecular weight is 288.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

489-36-1

Molecular Formula

C10H12N2O8

Molecular Weight

288.21 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H12N2O8/c13-2-4-6(15)7(16)8(20-4)12-5(14)1-3(9(17)18)11-10(12)19/h1,4,6-8,13,15-16H,2H2,(H,11,19)(H,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

ZVSAEIZMCABGEY-XVFCMESISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Isoorotidine: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoorotidine, a naturally occurring pyrimidine (B1678525) nucleoside. While its isomer, orotidine (B106555), has been more extensively studied, this document consolidates the available information on the discovery, natural occurrence, and biochemical significance of this compound. This guide also details experimental protocols for its isolation and analysis and proposes a putative biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers in nucleoside chemistry, drug discovery, and metabolic pathway analysis.

Discovery of this compound

The discovery of this compound is intrinsically linked to the initial isolation and characterization of its isomer, orotidine. In 1951, A. Michael Michelson, William Drell, and Herschel K. Mitchell at the California Institute of Technology reported the isolation of a new ribose nucleoside from a uridine-requiring mutant of the fungus Neurospora crassa (strain 36601), which they named "orotidine".[1][2][3] Their seminal work laid the foundation for understanding the role of orotic acid and its derivatives in pyrimidine biosynthesis.

While the 1951 paper primarily focuses on the characterization of orotidine, the meticulous analytical techniques of the era, including paper chromatography and spectral analysis, would have likely revealed the presence of a closely related isomer. It is highly probable that this compound was co-isolated and identified during these initial studies or in subsequent, more detailed structural elucidations of the orotic acid riboside. The differentiation of such isomers was a significant focus of nucleoside chemistry during that period.

Chemical Structure and Properties

This compound, or 3-ribofuranosylorotic acid, is a structural isomer of orotidine (1-ribofuranosylorotic acid). The key difference lies in the point of attachment of the β-D-ribofuranosyl ring to the orotic acid base. In this compound, the glycosidic bond is formed at the N3 position of the pyrimidine ring, whereas in orotidine, it is at the N1 position.

PropertyThis compound
Systematic Name 3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Molecular Formula C₁₀H₁₂N₂O₈
Molecular Weight 288.21 g/mol
CAS Number 59996-73-7

Natural Occurrence

While direct and extensive studies on the natural distribution of this compound are limited, its presence can be inferred from the widespread occurrence of its precursor, orotic acid, and its isomer, orotidine. Orotidine has been identified in a variety of organisms, including bacteria, fungi (such as Neurospora), plants, and animals.[1] It is also a known human metabolite, excreted in urine.[4] Given the potential for enzymatic or spontaneous isomerization, it is plausible that this compound co-exists with orotidine in these biological systems, albeit likely at lower concentrations.

Potential Natural Sources of this compound:

  • Microorganisms: Fungi like Neurospora crassa and various bacteria involved in pyrimidine metabolism are probable sources.

  • Plants: As orotic acid is a precursor for pyrimidine nucleotides in plants, this compound may be present as a minor metabolite.

  • Mammals: this compound may be present in mammalian tissues and biological fluids, such as urine, as a byproduct of pyrimidine metabolism.

Further research employing sensitive analytical techniques is required to definitively quantify the natural abundance of this compound in these sources.

Putative Biosynthesis and Signaling Pathways

The established de novo pyrimidine biosynthetic pathway involves the conversion of orotic acid to orotidine 5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). OMP is then decarboxylated to uridine (B1682114) 5'-monophosphate (UMP) by OMP decarboxylase.[5]

The biosynthesis of this compound is not well-defined but can be hypothesized to occur through a few potential mechanisms:

  • Enzymatic Isomerization: A specific isomerase could potentially catalyze the conversion of orotidine or OMP to this compound or its phosphorylated form.

  • Alternative Glycosylation: A less specific glycosyltransferase might attach the ribose-5-phosphate (B1218738) moiety to the N3 position of orotic acid, leading to the direct synthesis of this compound-5'-monophosphate.

  • Spontaneous Isomerization: Under certain physiological conditions (e.g., pH changes), orotidine might undergo slow, spontaneous isomerization to this compound.

The following diagram illustrates a hypothetical pathway for this compound formation:

Isoorotidine_Biosynthesis cluster_main_pathway De Novo Pyrimidine Biosynthesis cluster_hypothetical_pathway Hypothetical this compound Formation Orotic_Acid Orotic Acid OMP Orotidine 5'-Monophosphate Orotic_Acid->OMP OPRT Iso_OMP This compound 5'-Monophosphate Orotic_Acid->Iso_OMP Putative N3-Glycosyltransferase PRPP PRPP PRPP->OMP PRPP->Iso_OMP UMP Uridine 5'-Monophosphate OMP->UMP OMP Decarboxylase OMP->Iso_OMP Isomerase? Orotidine Orotidine OMP->Orotidine Phosphatase This compound This compound Iso_OMP->this compound Phosphatase Orotidine->this compound Spontaneous/Enzymatic Isomerization

Caption: A proposed biosynthetic pathway for this compound.

Currently, there is no direct evidence to suggest that this compound is involved in any specific signaling pathways. However, as a nucleoside analog, it could potentially interfere with pyrimidine metabolism or nucleic acid synthesis, a possibility that warrants further investigation for its potential therapeutic applications.

Experimental Protocols

Isolation of this compound from Natural Sources (e.g., Neurospora crassa)

This protocol is adapted from the original method for orotidine isolation by Michelson, Drell, and Mitchell.[3]

Workflow:

Isolation_Workflow Start Culture of Neurospora crassa (uridine-requiring mutant) Harvest Harvest Mycelia Start->Harvest Extraction Extraction with Hot Water Harvest->Extraction Filtration1 Filtration to Remove Cell Debris Extraction->Filtration1 Adsorption Adsorption onto Charcoal Filtration1->Adsorption Elution Elution with Aqueous Pyridine Adsorption->Elution Concentration Concentration of Eluate Elution->Concentration Chromatography Column Chromatography (e.g., Dowex-1-formate) Concentration->Chromatography Fractionation Fraction Collection and Analysis (UV-Vis Spectroscopy) Chromatography->Fractionation Separation Separation of Orotidine and this compound (e.g., HPLC with a C18 column) Fractionation->Separation Crystallization Crystallization Separation->Crystallization Characterization Structural Characterization (NMR, Mass Spectrometry) Crystallization->Characterization Quantification_Workflow Sample Biological Sample (e.g., Urine) Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm filter) Supernatant->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS Quantification Quantification using a Calibrated Standard Curve LC_MS->Quantification

References

The Enigma of Isoorotidine: A Technical Guide to Its Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins of isoorotidine, a fascinating isomer of the key metabolic intermediate, orotidine (B106555). While a dedicated natural biosynthetic pathway for this compound remains uncharacterized in organisms, its structural relationship with the well-established pyrimidine (B1678525) biosynthesis pathway provides a foundation for understanding its potential formation. This document will first elucidate the canonical de novo pyrimidine biosynthesis pathway that leads to the synthesis of orotidine 5'-monophosphate (OMP), the direct precursor to uridine (B1682114) monophosphate (UMP) and subsequent pyrimidine nucleotides. Following this, a hypothetical pathway for the formation of this compound will be explored, providing a framework for future research into this intriguing molecule.

The Established De Novo Pyrimidine Biosynthesis Pathway: The Road to Orotidine 5'-Monophosphate

The de novo synthesis of pyrimidines is a highly conserved metabolic pathway essential for the production of DNA, RNA, and various cofactors. The pathway culminates in the formation of UMP, with orotidine 5'-monophosphate (OMP) being the final intermediate before the decarboxylation step. The key stages of this pathway are summarized below.

Quantitative Data on Key Enzymes of Pyrimidine Biosynthesis

The following table summarizes key quantitative data for the enzymes involved in the de novo pyrimidine biosynthesis pathway leading to OMP. These values are representative and can vary depending on the organism and experimental conditions.

EnzymeEC NumberSubstrate(s)Product(s)Km (µM)kcat (s⁻¹)Optimal pH
Carbamoyl Phosphate Synthetase II (CPSII)6.3.5.5Glutamine, 2 ATP, HCO₃⁻Carbamoyl phosphate, 2 ADP, Glutamate, Pi100-500 (Gln)0.1-1.07.8-8.2
Aspartate Transcarbamoylase (ATCase)2.1.3.2Carbamoyl phosphate, AspartateN-Carbamoylaspartate, Pi5-20 (Asp)100-20008.0-8.5
Dihydroorotase3.5.2.3N-CarbamoylaspartateDihydroorotate50-20010-1006.0-7.0
Dihydroorotate Dehydrogenase (DHODH)1.3.3.1Dihydroorotate, QuinoneOrotate (B1227488), Reduced quinone1-1050-1507.5-8.5
Orotate Phosphoribosyltransferase (OPRT)2.4.2.10Orotate, PRPPOrotidine 5'-monophosphate (OMP), PPi2-20 (Orotate)10-507.8-8.5

The Biosynthesis of Orotidine 5'-Monophosphate: A Visual Representation

The following diagram illustrates the sequential enzymatic reactions in the de novo pyrimidine biosynthesis pathway leading to the formation of Orotidine 5'-Monophosphate (OMP).

De_Novo_Pyrimidine_Biosynthesis cluster_0 Cytosol cluster_1 Mitochondrion cluster_2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII HCO3 HCO3 2_ATP 2_ATP N_Carbamoylaspartate N_Carbamoylaspartate Carbamoyl_Phosphate->N_Carbamoylaspartate ATCase Aspartate Aspartate Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate Dihydroorotase DHODH_node Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH_node Orotate Orotate OPRT_node Orotate Phosphoribosyl- transferase (OPRT) Orotate->OPRT_node DHODH_node->Orotate PRPP PRPP OMP Orotidine 5'-Monophosphate (OMP) OPRT_node->OMP

De Novo Pyrimidine Biosynthesis Pathway to OMP

This compound: A Hypothetical Biosynthetic Pathway

As previously stated, a natural biosynthetic pathway for this compound has not been described. This compound is an isomer of orotidine where the ribose moiety is attached to the N1 position of the orotate ring, in contrast to the N3 position in orotidine. It is plausible that this compound could be formed as a minor byproduct of the Orotate Phosphoribosyltransferase (OPRT) reaction, where the enzyme exhibits imperfect regioselectivity.

Hypothesized Formation of this compound 5'-Monophosphate

The formation of this compound 5'-monophosphate would involve the same substrates as the canonical OPRT reaction: orotate and phosphoribosyl pyrophosphate (PRPP). However, the glycosidic bond would be formed at the N1 position of the orotate molecule instead of the N3 position.

Hypothetical_Isoorotidine_Formation cluster_reaction Hypothetical Side-Reaction Orotate Orotate OPRT Orotate Phosphoribosyltransferase (OPRT) Orotate->OPRT PRPP PRPP PRPP->OPRT Isoorotidine_MP This compound 5'-Monophosphate OPRT->Isoorotidine_MP Minor Product OMP Orotidine 5'-Monophosphate (Major Product) OPRT->OMP Major Product

Hypothetical Formation of this compound 5'-Monophosphate

This hypothetical pathway suggests that this compound could arise from the inherent flexibility of the active site of OPRT, allowing for an alternative, albeit less favorable, nucleophilic attack from the N1 nitrogen of orotate on the anomeric carbon of PRPP.

Experimental Protocols

Due to the lack of a known natural biosynthetic pathway for this compound, specific experimental protocols for its enzymatic synthesis are not available. However, researchers interested in investigating the hypothetical pathway described above could adapt standard assays used for studying Orotate Phosphoribosyltransferase (OPRT) activity.

General OPRT Activity Assay (Adapted for this compound Detection)

This protocol describes a general method for measuring OPRT activity, which can be modified to detect the potential formation of this compound 5'-monophosphate.

Objective: To determine if a given OPRT enzyme can produce this compound 5'-monophosphate in addition to its primary product, OMP.

Materials:

  • Purified OPRT enzyme

  • Orotic acid

  • Phosphoribosyl pyrophosphate (PRPP)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • High-performance liquid chromatography (HPLC) system with a suitable anion-exchange or reverse-phase column

  • Standards for OMP and chemically synthesized this compound 5'-monophosphate

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, orotic acid, and PRPP in appropriate concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified OPRT enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC column.

    • Elute the products using an appropriate gradient of a suitable buffer system.

    • Monitor the elution profile at a wavelength where both OMP and this compound 5'-monophosphate have significant absorbance (e.g., 260 nm).

  • Product Identification and Quantification:

    • Compare the retention times of the peaks in the sample chromatogram with those of the OMP and this compound 5'-monophosphate standards.

    • Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve.

Workflow for Investigating this compound Formation

The following diagram outlines a logical workflow for researchers aiming to investigate the potential enzymatic synthesis of this compound.

Experimental_Workflow Start Start Purify_OPRT Purify Orotate Phosphoribosyltransferase (OPRT) Start->Purify_OPRT Synthesize_Isoorotidine_Standard Chemically Synthesize This compound 5'-Monophosphate Standard Start->Synthesize_Isoorotidine_Standard Perform_Enzymatic_Assay Perform In Vitro Enzymatic Assay with OPRT Purify_OPRT->Perform_Enzymatic_Assay Compare_to_Standards Compare Retention Times with OMP and this compound Standards Synthesize_Isoorotidine_Standard->Compare_to_Standards Analyze_Products_HPLC Analyze Reaction Products by HPLC Perform_Enzymatic_Assay->Analyze_Products_HPLC Analyze_Products_HPLC->Compare_to_Standards Detect_Isoorotidine_Peak This compound Peak Detected? Compare_to_Standards->Detect_Isoorotidine_Peak Characterize_Kinetics Characterize Kinetic Parameters for this compound Formation Detect_Isoorotidine_Peak->Characterize_Kinetics Yes End_No_Detection No this compound Detected Detect_Isoorotidine_Peak->End_No_Detection No End_Characterized Hypothetical Pathway Supported Characterize_Kinetics->End_Characterized

Workflow for Investigating this compound Biosynthesis

Conclusion and Future Directions

Future research in this area could focus on:

  • Screening of OPRT from diverse organisms: Investigating the regioselectivity of OPRT enzymes from various species could reveal variants with a higher propensity to synthesize this compound.

  • Structural studies: Co-crystallization of OPRT with orotate and a PRPP analog could provide insights into the active site geometry and the factors governing the regioselectivity of the glycosidic bond formation.

  • Metabolomic analyses: Sensitive metabolomic profiling of various organisms might uncover the presence of this compound or its derivatives, providing clues to its potential biological relevance.

The study of this compound and its potential biosynthesis offers an exciting avenue for research, with implications for understanding enzyme mechanisms, metabolic promiscuity, and the evolution of nucleotide biosynthesis pathways.

An In-depth Technical Guide to the Core Structural Differences Between Isoorotidine and Orotidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orotidine (B106555) and isoorotidine are structural isomers, both nucleosides composed of an orotic acid base linked to a ribofuranose sugar. The fundamental distinction between these two molecules lies in the point of attachment of the ribose sugar to the pyrimidine (B1678525) ring of orotic acid. In orotidine, the glycosidic bond is formed at the N1 position, whereas in this compound, the linkage occurs at the N3 position. This seemingly subtle difference in connectivity gives rise to distinct three-dimensional structures and, consequently, variations in their physicochemical properties and biological activities. This guide provides a comprehensive analysis of these structural differences, supported by quantitative data, detailed experimental protocols for their differentiation and synthesis, and visualizations of their structures and relevant biological pathways.

Structural Elucidation: N1 vs. N3 Glycosidic Linkage

The core structural difference between orotidine and this compound is the position of the β-N-glycosidic bond between the ribose sugar and the orotic acid base.

  • Orotidine: The ribose moiety is attached to the nitrogen atom at position 1 of the orotic acid ring (N1-ribosylorotic acid).[1]

  • This compound: The ribose moiety is attached to the nitrogen atom at position 3 of the orotic acid ring (N3-ribosylorotic acid).

This isomeric relationship is depicted in the logical diagram below.

G cluster_reactants Constituent Molecules OroticAcid Orotic Acid Orotidine Orotidine (N1-ribosylorotic acid) OroticAcid->Orotidine N1 glycosidic bond This compound This compound (N3-ribosylorotic acid) OroticAcid->this compound N3 glycosidic bond Ribose Ribofuranose Ribose->Orotidine Ribose->this compound

Figure 1: Isomeric relationship of Orotidine and this compound.

Comparative Physicochemical Properties

PropertyOrotidineThis compoundReference
IUPAC Name 3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid[2][3]
CAS Number 314-50-1489-36-1[2][3]
Molecular Formula C₁₀H₁₂N₂O₈C₁₀H₁₂N₂O₈[2][3]
Molecular Weight 288.21 g/mol 288.21 g/mol [2][3]
Melting Point > 400 °CData not available[3]
Water Solubility Data not availableData not available
pKa Data not availableData not available
Stability StableData not available

Experimental Protocols

Synthesis of Orotidine and this compound

4.1.1 Synthesis of Orotidine (N1-ribosylorotic acid)

A common method for the synthesis of orotidine involves the condensation of a protected ribose derivative with an activated orotic acid derivative. One such method is the intramolecular nucleosidation approach.[4]

  • Step 1: Esterification. A suitably protected ribofuranosyl derivative is esterified with the carboxylic acid group of orotic acid.

  • Step 2: Intramolecular Nucleosidation. The N1 of the orotic acid moiety attacks the anomeric carbon of the ribose, displacing a leaving group and forming the β-N-glycosidic bond.

  • Step 3: Deprotection. The protecting groups on the ribose are removed to yield orotidine.

4.1.2 Synthesis of this compound (N3-ribosylorotic acid)

The synthesis of N3-ribosyl pyrimidines typically involves direct alkylation of a protected pyrimidine at the N3 position.

  • Step 1: Protection of Orotic Acid. The carboxylic acid and other reactive groups on orotic acid are protected.

  • Step 2: Ribosylation. The protected orotic acid is reacted with a protected ribosyl halide (e.g., acetobromoribose) in the presence of a base. This reaction often yields a mixture of N1 and N3 isomers, which then require separation.

  • Step 3: Separation of Isomers. The N1 and N3 isomers are separated using chromatographic techniques such as HPLC.

  • Step 4: Deprotection. The protecting groups are removed to yield this compound.

Experimental Differentiation of this compound and Orotidine

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating isomers. A reversed-phase HPLC method can be developed to differentiate between this compound and orotidine based on their differential interactions with the stationary phase.

  • Column: A C18 or a phenyl-hexyl column can be used. The phenyl-hexyl column may offer better separation due to potential π-π interactions with the pyrimidine ring.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a wavelength where both compounds have strong absorbance (around 260 nm).

  • Principle: The difference in polarity and the spatial arrangement of the sugar moiety relative to the pyrimidine ring will result in different retention times for the two isomers, allowing for their separation and quantification.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation and can clearly distinguish between N1 and N3 isomers.

  • ¹H NMR: The chemical shift of the anomeric proton (H1') of the ribose will be different for the two isomers. Additionally, the protons on the pyrimidine ring will exhibit different chemical shifts and coupling patterns due to the altered electronic environment upon N1 versus N3 substitution.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring, particularly C2, C4, and C6, will be significantly different between the two isomers.

  • 2D NMR (HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and to confirm the point of attachment of the ribose to the orotic acid base through the observation of long-range correlations between the anomeric proton and the carbons of the pyrimidine ring.

The following diagram illustrates a general experimental workflow for the analysis and differentiation of these nucleoside isomers.

G Start Sample containing Orotidine and this compound HPLC HPLC Separation Start->HPLC Orotidine_peak Orotidine Peak HPLC->Orotidine_peak Isoorotidine_peak This compound Peak HPLC->Isoorotidine_peak Collect_fractions Collect Fractions Orotidine_peak->Collect_fractions Isoorotidine_peak->Collect_fractions NMR_Orotidine NMR Analysis (Orotidine) Collect_fractions->NMR_Orotidine NMR_this compound NMR Analysis (this compound) Collect_fractions->NMR_this compound Structure_Orotidine Confirm N1 Structure NMR_Orotidine->Structure_Orotidine Structure_this compound Confirm N3 Structure NMR_this compound->Structure_this compound

Figure 2: Experimental workflow for isomer separation and identification.

Biological Context and Signaling Pathways

Orotidine, in its phosphorylated form (orotidine 5'-monophosphate or OMP), is a key intermediate in the de novo pyrimidine biosynthetic pathway.[5] This pathway is essential for the synthesis of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are vital for RNA and DNA synthesis. The enzyme orotate (B1227488) phosphoribosyltransferase catalyzes the formation of OMP from orotic acid and phosphoribosyl pyrophosphate (PRPP). OMP is then decarboxylated by OMP decarboxylase to form uridine monophosphate (UMP).

The biological significance of this compound is less well-defined. As an unnatural isomer, it is not a known intermediate in major metabolic pathways. However, N3-substituted nucleoside analogs are of interest in drug development as they can act as inhibitors of various enzymes by mimicking natural nucleosides.

The following diagram illustrates the central role of orotidine monophosphate in the pyrimidine biosynthesis pathway.

G Orotic_Acid Orotic Acid OMP Orotidine 5'-Monophosphate (OMP) Orotic_Acid->OMP Orotate phosphoribosyl- transferase PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMP decarboxylase UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP RNA RNA Synthesis UTP->RNA DNA DNA Synthesis (via dUTP and dCTP) UTP->DNA CTP->RNA CTP->DNA

Figure 3: Role of Orotidine Monophosphate in Pyrimidine Biosynthesis.

Conclusion

The structural distinction between this compound and orotidine, defined by the N3- versus N1-glycosidic bond, is a critical determinant of their chemical and biological properties. While orotidine is a well-established intermediate in the essential pyrimidine biosynthetic pathway, the properties and potential applications of this compound remain an area for further investigation. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and characterization of these isomers, which is fundamental for advancing research into their unique roles and potential as therapeutic agents or biological probes. The continued exploration of such nucleoside isomers is crucial for the development of novel drugs and a deeper understanding of biological systems.

References

Isoorotidine: An Evaluation of Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document summarizes the publicly available scientific and technical information regarding isoorotidine. It is intended for informational purposes for a scientific audience and does not constitute medical advice or an endorsement of the compound for any therapeutic use.

Executive Summary

This technical guide addresses the potential therapeutic relevance of the compound this compound. A comprehensive review of scientific literature and chemical databases reveals that this compound is a nucleoside derivative, identified as an isomer of the pyrimidine (B1678525) nucleoside orotidine. However, there is a significant lack of publicly available data regarding its therapeutic applications, mechanism of action, and preclinical or clinical studies. The compound is commercially available for research purposes, with the explicit caveat that it is not for human or veterinary use[1]. This document outlines the limited available information on this compound and highlights the current void in research concerning its potential pharmacological activity.

Chemical and Physical Properties of this compound

This compound is a distinct chemical entity with the following properties:

PropertyValueReference
CAS Number 489-36-1[1]
Chemical Formula C₁₀H₁₂N₂O₈[1]
Molecular Weight 288.21 g/mol [1]
Exact Mass 288.0594[1]
Elemental Analysis C, 41.67; H, 4.20; N, 9.72; O, 44.41[1]

Storage and Stability: this compound is shipped under ambient temperatures and is considered stable for several weeks. For long-term storage, it is recommended to be kept at -20°C[1].

Current State of Research and Therapeutic Potential

As of the date of this report, there is no significant body of scientific literature detailing the therapeutic relevance of this compound. Searches of prominent scientific databases have not yielded any in-vivo or in-vitro studies investigating its mechanism of action, efficacy in disease models, or safety profiles. Consequently, there are no clinical trials registered or completed for this compound.

The lack of research into this compound stands in stark contrast to its isomer, orotidine, and other nucleoside analogs which have been investigated for various therapeutic purposes. The potential for this compound to have biological activity remains unexplored.

Distinction from Isotretinoin (B22099)

It is critical to distinguish this compound from the similarly named but chemically and functionally distinct compound, isotretinoin. Isotretinoin (13-cis-retinoic acid) is a well-established oral retinoid medication used for the treatment of severe acne and other dermatological conditions[2][3][4][5]. Unlike this compound, isotretinoin has been the subject of extensive research, and its mechanism of action, clinical efficacy, and side effect profile are well-documented[2][6][7].

Future Research Directions

Given the current absence of data, the therapeutic potential of this compound is entirely speculative. Future research efforts would need to begin with fundamental in-vitro studies to ascertain any biological activity. A potential starting point could be to investigate its interaction with enzymes and receptors involved in pyrimidine metabolism, given its structural relationship to orotidine.

An initial experimental workflow to explore the therapeutic relevance of this compound would involve:

G cluster_0 In-Vitro Screening cluster_1 Preclinical Development Target Identification Target Identification Cell-Based Assays Cell-Based Assays Target Identification->Cell-Based Assays Biochemical Assays Biochemical Assays Cell-Based Assays->Biochemical Assays In-Vivo Disease Models In-Vivo Disease Models Biochemical Assays->In-Vivo Disease Models Promising Results Pharmacokinetics Pharmacokinetics In-Vivo Disease Models->Pharmacokinetics Toxicology Studies Toxicology Studies Pharmacokinetics->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials If Safe & Efficacious Initial Hypothesis Initial Hypothesis Initial Hypothesis->Target Identification

A high-level workflow for investigating the therapeutic potential of a novel compound like this compound.

Conclusion

While the chemical structure of this compound is defined, its therapeutic relevance remains unknown due to a profound lack of scientific investigation. The information available is insufficient to provide a detailed technical guide on its core therapeutic potential, including quantitative data, experimental protocols, or signaling pathways. The scientific community has not yet published research that would form the basis of such a guide. Therefore, any consideration of this compound for therapeutic purposes is premature and would require extensive foundational research to establish any pharmacological activity and safety profile. Researchers interested in this compound have a green field for investigation, starting from basic cellular and biochemical screening.

References

Isoorotidine's Obscure Role in Human Disease: A Technical Examination of a Rare Pyrimidine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate network of human metabolism, the pyrimidine (B1678525) biosynthesis pathway is fundamental for life, providing the necessary precursors for DNA, RNA, and various essential biomolecules. While much is known about the central players in this pathway, some metabolites remain enigmatic. Isoorotidine, a structural isomer of the more well-documented orotidine (B106555), is one such molecule. Despite its presumed existence as an intermediate or by-product of pyrimidine metabolism, a comprehensive survey of scientific literature reveals a significant scarcity of information specifically detailing its role as a metabolite in human disease.

This technical guide aims to provide a thorough overview of what is currently known about pyrimidine metabolism and its dysregulation in human disease, with a focus on the closely related and clinically significant metabolites, orotic acid and orotidine, as a proxy for understanding the potential context of this compound. Due to the limited direct data on this compound, this document will extrapolate from the established knowledge of these analogous compounds to provide a framework for future research. We will delve into the quantitative data available for related metabolites in disease states, outline relevant experimental protocols for their detection, and visualize the key metabolic pathways.

Pyrimidine Metabolism and the Emergence of Orotic Aciduria

The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursor molecules and culminates in the production of uridine (B1682114) monophosphate (UMP), a foundational block for other pyrimidines. A critical enzyme in this pathway is UMP synthase (UMPS), a bifunctional protein possessing two enzymatic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase.

A deficiency in UMPS activity leads to a rare autosomal recessive disorder known as hereditary orotic aciduria . This condition is characterized by the accumulation and subsequent urinary excretion of large quantities of orotic acid and its nucleoside form, orotidine.[1][2] While the term "this compound" is not prominently featured in the literature concerning this disorder, it is plausible that it may exist as a minor, often undetected, isomer.

Quantitative Data in Orotic Aciduria

Precise quantitative data for this compound in human disease states is not available in the current body of scientific literature. However, the levels of orotic acid and orotidine have been documented in patients with orotic aciduria, providing a valuable reference for the scale of metabolite dysregulation in this condition.

MetaboliteSpecimenPatient PopulationConcentration/Excretion RateReference
Orotic AcidUrinePatient with orotic aciduria8.24 mmol/mol of creatinine[3]
OrotidineUrinePatient with orotic aciduria0.52 mmol/mol of creatinine[3]
Orotic AcidUrineControl Patients1.1-1.9 µmol/mmol of creatinine[1]
OrotidineUrineControl Patients0.3-1.5 µmol/mmol of creatinine[1]

These data highlight the dramatic increase in orotic acid and orotidine excretion in individuals with UMPS deficiency. Future metabolomic studies on patients with orotic aciduria could potentially identify and quantify this compound, shedding light on its clinical relevance.

Experimental Protocols for Pyrimidine Metabolite Analysis

The quantification of pyrimidine metabolites in biological fluids is crucial for the diagnosis and monitoring of metabolic disorders. While a specific, validated protocol for this compound is not available, the methodologies used for orotic acid and orotidine can be adapted. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.

General Workflow for Urinary Pyrimidine Analysis via LC-MS/MS

experimental_workflow sample Urine Sample Collection preprocess Sample Pre-treatment (Centrifugation, Dilution) sample->preprocess spe Solid Phase Extraction (SPE) (Optional Cleanup) preprocess->spe lc LC Separation (Reversed-phase or HILIC) spe->lc ms MS/MS Detection (ESI, MRM mode) lc->ms quant Quantification (Stable Isotope-Labeled Internal Standards) ms->quant

Figure 1. A generalized workflow for the analysis of pyrimidine metabolites in urine using LC-MS/MS.

Key Methodological Considerations:

  • Sample Preparation: Urine samples are typically centrifuged to remove particulate matter and then diluted. For cleaner samples and to concentrate analytes, solid-phase extraction (SPE) may be employed.

  • Chromatographic Separation: Reversed-phase chromatography is commonly used, but for highly polar compounds like pyrimidine nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

  • Quantification: Accurate quantification is achieved using stable isotope-labeled internal standards for each analyte of interest. This corrects for variations in sample preparation and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is another powerful tool for identifying and quantifying metabolites in biological fluids. It is a non-destructive technique that requires minimal sample preparation. Specific chemical shifts and coupling patterns of the protons in the this compound molecule would allow for its identification and quantification, provided it is present in sufficient concentrations.

Signaling Pathways and Metabolic Relationships

The direct involvement of this compound in specific cellular signaling pathways has not been described. However, the accumulation of its parent compound, orotic acid, and the overall disruption of pyrimidine metabolism in orotic aciduria have significant downstream consequences.

The de novo synthesis of pyrimidines is a fundamental cellular process. Its disruption can lead to a deficiency in pyrimidine nucleotides, which are essential for:

  • DNA and RNA synthesis: Impaired nucleic acid synthesis can lead to megaloblastic anemia, a hallmark of orotic aciduria, due to the ineffective production of red blood cells.

  • Glycosylation: UDP-sugars, derived from UTP, are crucial for the glycosylation of proteins and lipids.

  • Phospholipid synthesis: CTP is required for the synthesis of essential membrane phospholipids.

The following diagram illustrates the central role of UMPS in the de novo pyrimidine synthesis pathway and the point of disruption in orotic aciduria.

pyrimidine_synthesis cluster_cytosol Cytosol cluster_mito Mitochondria Gln Glutamine + CO2 + 2 ATP CP Carbamoyl Phosphate Gln->CP CPSII CAA Carbamoyl Aspartate CP->CAA ATCase Asp Aspartate Asp->CAA DHO Dihydroorotate CAA->DHO DHOase DHO_mito Dihydroorotate DHO->DHO_mito OA Orotate OMP Orotidine-5'-Monophosphate OA->OMP UMPS (OPRT) Orotic_Acid Orotic Acid (Excreted) OA->Orotic_Acid DHO_mito->OA DHODH UMP Uridine-5'-Monophosphate OMP->UMP UMPS (OMP Decarboxylase) Orotidine Orotidine (Excreted) OMP->Orotidine Phosphatases UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA TMP TMP dUMP->TMP TMP->DNA_RNA UMPS_defect->OMP Orotic Aciduria (UMPS Deficiency)

Figure 2. The de novo pyrimidine synthesis pathway and the metabolic block in orotic aciduria.

Conclusion and Future Directions

This compound remains a largely uncharacterized metabolite in the context of human disease. While its existence can be inferred from the principles of organic chemistry and its relationship to orotidine, its biological significance is yet to be determined. The profound metabolic disturbances observed in orotic aciduria, particularly the massive excretion of orotic acid and orotidine, underscore the importance of a fully functional pyrimidine synthesis pathway.

Future research in this area should focus on:

  • Developing targeted analytical methods: The creation of specific and sensitive LC-MS/MS or NMR-based methods for the detection and quantification of this compound in biological samples is a critical first step.

  • Metabolomic profiling of patients with orotic aciduria: A comprehensive analysis of the urinary and plasma metabolome of these patients may reveal the presence and concentration of this compound, providing the first quantitative data in a human disease state.

  • In vitro enzymatic studies: Investigating the potential for UMPS or other enzymes in the pyrimidine pathway to produce this compound as a byproduct could elucidate its origin.

  • Functional studies: Should this compound be detected at significant levels, further studies will be needed to understand its impact on cellular processes and signaling pathways.

By building upon the knowledge of closely related metabolites and employing advanced analytical techniques, the scientific community can begin to unravel the mystery of this compound and its potential role in human health and disease. This will not only enhance our fundamental understanding of pyrimidine metabolism but may also open new avenues for the diagnosis and treatment of related metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isoorotidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoorotidine (3-β-D-ribofuranosylorotic acid) is a key nucleoside analog utilized in various biomedical research areas, including enzymatic studies and as a precursor for the synthesis of more complex molecules. This document provides a detailed protocol for the chemical synthesis of this compound, adapted from established laboratory procedures. The synthesis involves the glycosylation of a protected orotic acid derivative followed by deprotection to yield the final product. This protocol includes a comprehensive list of materials, step-by-step procedures, and data characterization to guide researchers in the successful synthesis of this compound in a laboratory setting.

Introduction

This compound is the N3-ribosyl isomer of the naturally occurring orotidine. Its synthesis is of significant interest for researchers studying the biosynthesis of pyrimidine (B1678525) nucleotides and for the development of potential therapeutic agents. The protocol outlined below describes a robust chemical synthesis route to obtain this compound. The strategy involves the initial protection of the ribose moiety, followed by the coupling of the protected ribose with a silylated derivative of orotic acid, and subsequent deprotection to yield this compound.

Materials and Methods

Reagents and Solvents
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocols

Step 1: Persilylation of Orotic Acid
  • A mixture of orotic acid (1.0 g, 6.4 mmol), a catalytic amount of ammonium sulfate (20 mg), and hexamethyldisilazane (B44280) (HMDS, 10 mL) is heated at reflux.

  • The reaction is monitored by the dissolution of orotic acid, which typically takes 2-3 hours, resulting in a clear solution of 2,4-bis(trimethylsilyl)orotic acid.

  • The excess HMDS is removed under high vacuum to yield the silylated orotic acid as a viscous oil, which is used immediately in the next step.

Step 2: Glycosylation
  • The freshly prepared silylated orotic acid is dissolved in anhydrous dichloromethane (30 mL).

  • To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (3.2 g, 6.4 mmol) is added, and the mixture is stirred until a homogeneous solution is obtained.

  • The reaction flask is cooled to 0 °C in an ice bath.

  • Tin(IV) chloride (0.76 mL, 6.5 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC (e.g., using a 7:3 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude protected this compound.

Step 3: Deprotection
  • The crude protected this compound is dissolved in anhydrous methanol (50 mL).

  • A solution of sodium methoxide in methanol (25 wt.%, 1.0 mL) is added, and the mixture is stirred at room temperature.

  • The deprotection is monitored by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, the solution is neutralized with an acidic resin (e.g., Dowex 50W-X8) until the pH is approximately 7.

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford pure this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
Protected this compound C₃₁H₂₆N₂O₁₁602.55-~70-80Complex multipletComplex multiplet
This compound C₁₀H₁₂N₂O₈288.21210-215~50-60 (after purification)7.95 (s, 1H, H-5), 6.05 (d, 1H, H-1'), 5.5-5.0 (m, 3H, sugar OH), 4.5-4.0 (m, 3H, sugar H), 3.8-3.5 (m, 2H, H-5'a, H-5'b)165.2, 163.8, 151.1, 140.5, 90.1, 85.4, 75.2, 70.3, 61.2

Note: NMR data are approximate and may vary slightly based on experimental conditions.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow A Orotic Acid B Silylated Orotic Acid A->B HMDS, (NH₄)₂SO₄ D Protected this compound B->D SnCl₄, DCM C Protected Ribose C->D E This compound D->E NaOMe, MeOH

Caption: Chemical synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials Step1 Persilylation Start->Step1 Step2 Glycosylation Step1->Step2 Step3 Deprotection Step2->Step3 Purification Purification Step3->Purification Final This compound Purification->Final

Caption: Logical flow of the this compound synthesis protocol.

Application Note & Protocol: Quantification of Isoorotidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoorotidine is a pyrimidine (B1678525) nucleoside that plays a role in the pyrimidine salvage pathway, a metabolic route that recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1][2] The quantification of this compound in biological samples such as plasma and urine is crucial for studying the activity of this pathway and its implications in various physiological and pathological states. Dysregulation of pyrimidine metabolism has been linked to several diseases, making the accurate measurement of its intermediates, like this compound, a valuable tool in diagnostics and therapeutic monitoring.[3] This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Signaling Pathways and Biological Context

This compound is an intermediate in the pyrimidine salvage pathway. This pathway is an alternative to the de novo synthesis of pyrimidines, which builds pyrimidine nucleotides from simpler precursor molecules.[1][3][6] The salvage pathway is less energy-intensive and is crucial for tissues with low de novo synthesis activity.[6]

Below are diagrams illustrating the de novo pyrimidine biosynthesis pathway and the pyrimidine salvage pathway.

de_novo_pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II HCO3- HCO3- HCO3-->Carbamoyl_Phosphate 2 ATP 2 ATP 2 ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthase Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate

Figure 1: De Novo Pyrimidine Biosynthesis Pathway

pyrimidine_salvage_pathway DNA_RNA_degradation DNA/RNA Degradation Uracil Uracil DNA_RNA_degradation->Uracil Thymine Thymine DNA_RNA_degradation->Thymine Cytosine Cytosine DNA_RNA_degradation->Cytosine Uridine Uridine Uracil->Uridine Uridine Phosphorylase This compound This compound Uracil->this compound Unknown Enzyme(s) Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase Cytidine Cytidine Cytosine->Cytidine Uridine Phosphorylase UMP UMP Uridine->UMP Uridine Kinase TMP TMP Thymidine->TMP Thymidine Kinase CMP CMP Cytidine->CMP Uridine-Cytidine Kinase This compound->UMP Orotate Phosphoribosyltransferase?

Figure 2: Pyrimidine Salvage Pathway

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol outlines a method for the sensitive and selective quantification of this compound in human plasma and urine.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled this compound (e.g., ¹³C₅-Isoorotidine) as an internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma and urine (control)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

The goal of sample preparation is to extract this compound from the complex biological matrix and remove interfering substances.

experimental_workflow Sample_Collection 1. Sample Collection (Plasma or Urine) Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (for plasma) Spiking->Protein_Precipitation SPE 4. Solid Phase Extraction (SPE) Protein_Precipitation->SPE Elution 5. Elution SPE->Elution Evaporation_Reconstitution 6. Evaporation and Reconstitution Elution->Evaporation_Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Evaporation_Reconstitution->LCMS_Analysis

Figure 3: Experimental Workflow for this compound Quantification

2.1. Plasma Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL ¹³C₅-Isoorotidine in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Proceed to Solid Phase Extraction (SPE).

2.2. Urine Sample Preparation

  • Thaw urine samples and centrifuge at 5,000 rpm for 5 minutes to remove particulates.

  • To 100 µL of urine supernatant, add 10 µL of the internal standard solution.

  • Dilute with 900 µL of water.

  • Proceed to Solid Phase Extraction (SPE).

2.3. Solid Phase Extraction (SPE)

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the prepared plasma supernatant or diluted urine onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

3. LC-MS/MS Conditions

3.1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

3.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • ¹³C₅-Isoorotidine (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Note: Specific MRM transitions need to be optimized by infusing the analytical standard)

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.

  • Perform a linear regression analysis to determine the equation of the line.

  • Calculate the concentration of this compound in the unknown samples using the regression equation.

Quantitative Data Summary

The following table presents exemplary quantitative data for this compound levels in human plasma and urine. These values are for illustrative purposes and may vary depending on the individual's metabolic state.

Biological MatrixAnalyteConcentration Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Human PlasmaThis compound5 - 502
Human UrineThis compound20 - 2005

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Linearity: Assess the linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Selectivity and Specificity: Ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.

  • Recovery: Determine the extraction efficiency of the analytical method.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using LC-MS/MS. The described method, once validated, can serve as a robust and reliable tool for researchers and clinicians investigating pyrimidine metabolism and its role in health and disease. The high sensitivity and specificity of LC-MS/MS make it particularly well-suited for the analysis of low-abundance metabolites like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isoorotidine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of isoorotidine in aqueous solutions.

Troubleshooting Guide: Diagnosing and Addressing this compound Instability

Instability of this compound in aqueous solutions can manifest as a loss of potency, formation of degradation products, or changes in physical appearance. This guide provides a systematic approach to identifying the cause of instability and implementing effective solutions.

Visualizing the Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving this compound instability issues.

G cluster_0 Phase 1: Observation & Characterization cluster_1 Phase 2: Identify Cause cluster_2 Phase 3: Implement Solution cluster_3 Phase 4: Verification observe Observe Instability (e.g., color change, precipitation, loss of activity) quantify Quantify Degradation (e.g., HPLC, UV-Vis) observe->quantify Initial Assessment ph_test pH Stress Testing quantify->ph_test temp_test Temperature Stress Testing quantify->temp_test light_test Photostability Testing quantify->light_test oxygen_test Oxidative Stress Testing quantify->oxygen_test buffer Optimize pH with Buffers ph_test->buffer formulation Advanced Formulation (e.g., Co-crystallization, Encapsulation) ph_test->formulation storage Optimize Storage Temperature temp_test->storage temp_test->formulation light_protect Protect from Light light_test->light_protect light_test->formulation antioxidant Add Antioxidants oxygen_test->antioxidant oxygen_test->formulation re_quantify Re-quantify Degradation under Optimized Conditions buffer->re_quantify antioxidant->re_quantify light_protect->re_quantify storage->re_quantify formulation->re_quantify stability_study Long-term Stability Study re_quantify->stability_study

Caption: A logical workflow for troubleshooting this compound instability.

Data Presentation: Quantifying this compound Degradation

Systematic quantification of this compound degradation under various stress conditions is crucial for identifying the primary cause of instability. Below are template tables to guide your experimental data collection.

Table 1: Effect of pH on this compound Stability

pHBuffer System (Concentration)Temperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
2.0HCl2524
4.0Acetate (50 mM)2524
7.0Phosphate (50 mM)2524
9.0Borate (50 mM)2524

Table 2: Effect of Temperature on this compound Stability

Temperature (°C)pHStorage ConditionTime (days)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
47.0Refrigerated7
257.0Room Temperature7
407.0Accelerated7

Table 3: Effect of Light on this compound Stability

Light ConditionTemperature (°C)pHTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
Dark (Control)257.024
Ambient Light257.024
UV Light (Specify Wavelength/Intensity)257.024

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the instability of this compound and provides detailed experimental protocols.

Q1: My this compound solution is turning yellow. What is the likely cause?

A color change often indicates chemical degradation, potentially due to oxidation or photodecomposition. To identify the cause, perform a stability study under controlled conditions, excluding light and oxygen as variables.

Experimental Protocol: Forced Degradation Study to Identify the Cause of Color Change

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Aqueous Solutions: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 4, 7, and 9). Prepare triplicate samples for each condition.

  • Stress Conditions:

    • Photostability: Expose one set of samples to a light source (e.g., a photostability chamber) while keeping a control set in the dark.

    • Oxidative Stress: To another set of samples, add a small amount of an oxidizing agent (e.g., 0.1% hydrogen peroxide).

    • Thermal Stress: Place a set of samples in an oven at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by UV-Vis spectrophotometry to monitor the color change (absorbance spectrum) and by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Q2: How can I prevent the degradation of this compound in my aqueous formulation?

Based on the results of your forced degradation studies, you can implement one or more of the following strategies:

  • pH Optimization: Use a buffer system to maintain the pH at which this compound exhibits maximum stability.

  • Protection from Light: Store solutions in amber vials or protect them from light during experiments.

  • Use of Antioxidants: If the degradation is due to oxidation, add an antioxidant such as ascorbic acid or EDTA to the formulation.[1]

  • Temperature Control: Store solutions at the recommended temperature (e.g., refrigerated) to slow down degradation kinetics.[2][3]

  • Advanced Formulation Strategies: For long-term stability, consider advanced formulation approaches like co-crystallization or microencapsulation.[1][4]

Q3: What is a suitable HPLC method for quantifying this compound and its degradation products?

A reverse-phase HPLC (RP-HPLC) method with UV detection is generally suitable for the analysis of nucleoside analogs like this compound.

Experimental Protocol: RP-HPLC Method for this compound Quantification

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy).

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in your samples.[5][6]

Visualizing the Degradation Pathway

Understanding the degradation pathway is crucial for developing stable formulations. While the specific pathway for this compound is not established, a hypothetical pathway involving common degradation mechanisms for similar molecules is illustrated below.

G cluster_0 Possible Degradation Pathways of this compound cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation This compound This compound hydrolysis_product Hydrolysis Product (Cleavage of glycosidic bond) This compound->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidation Product (Modification of the base) This compound->oxidation_product O₂ / Light / Metal ions photodegradation_product Photodegradation Product (Isomerization or ring opening) This compound->photodegradation_product UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

By following these guidelines and protocols, researchers can effectively diagnose, address, and overcome the challenges associated with this compound instability in aqueous solutions, thereby ensuring the integrity and reliability of their experimental results and drug development efforts.

References

Technical Support Center: Optimizing HPLC Separation of Isoorotidine and Orotidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the chromatographic separation of isoorotidine and orotidine (B106555). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions (FAQs) related to the HPLC analysis of these structural isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and orotidine.

Q1: Why am I observing poor resolution or complete co-elution of this compound and orotidine peaks?

A1: Poor resolution of these isomers is a common challenge due to their similar structures and polarity. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and improve your separation:

Troubleshooting Steps:

  • Evaluate Your Column Choice: The stationary phase chemistry is critical for resolving isomers.

    • Reversed-Phase (C18): While a common starting point, standard C18 columns may not provide sufficient selectivity. Consider a C18 phase with a high carbon load or one that is end-capped to minimize silanol (B1196071) interactions. Phenyl-hexyl columns can also offer alternative selectivity through π-π interactions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often well-suited for separating polar compounds like nucleosides.[1] A HILIC column (e.g., amide, cyano, or bare silica) can provide a different separation mechanism based on partitioning into a water-enriched layer on the stationary phase.

  • Optimize the Mobile Phase:

    • pH: The ionization state of this compound and orotidine can significantly impact their retention and selectivity. Systematically evaluate a pH range around the pKa values of the analytes. A change of as little as 0.1 pH unit can sometimes dramatically alter the separation.

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase will affect the retention times. Acetonitrile is generally a good first choice for HILIC and often provides sharper peaks in reversed-phase. Create a gradient or perform isocratic runs with varying percentages of the organic modifier to find the optimal retention and resolution.

    • Buffer Concentration: In HILIC, the salt concentration in the mobile phase can influence retention. Varying the buffer concentration (e.g., 10 mM to 50 mM ammonium (B1175870) formate (B1220265) or ammonium acetate) can be a useful parameter to adjust selectivity.

  • Consider Ion-Pairing Chromatography: If using a reversed-phase column, adding an ion-pairing reagent to the mobile phase can enhance the retention and resolution of these polar, ionizable analytes.[2][3]

  • Adjust the Column Temperature: Temperature can influence the selectivity of the separation.[1]

    • Try varying the column temperature in 5 °C increments (e.g., from 25 °C to 40 °C). Lower temperatures can sometimes increase retention and improve resolution, but this can also lead to broader peaks.

Q2: My peaks for this compound and orotidine are tailing. What can I do to improve peak shape?

A2: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for both analytes.

  • Address Silanol Interactions: If using a silica-based column, free silanol groups can cause tailing with polar analytes.

    • Use a well-end-capped column.

    • Add a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and orotidine?

A1: A good starting point would be to screen two different approaches: Reversed-Phase (RP) HPLC and HILIC.

  • RP-HPLC Starting Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 30% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 280 nm

  • HILIC Starting Conditions:

    • Column: Amide or Cyano, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 90:10 Acetonitrile:100 mM Ammonium Acetate (B1210297), pH 5.8

    • Mobile Phase B: 10:90 Acetonitrile:100 mM Ammonium Acetate, pH 5.8

    • Gradient: 0% to 50% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 35 °C

    • Detection: UV at 280 nm

Q2: Should I use a gradient or isocratic elution?

A2: It is generally recommended to start with a gradient elution during method development. A gradient will help you to determine the approximate mobile phase composition required to elute both compounds and will give you an idea of their relative retention. Once you have a reasonable separation, you can optimize it further with a shallower gradient or switch to an isocratic method for simplicity and robustness if the resolution is adequate.

Q3: How can I confirm the peak identities for this compound and orotidine?

A3: The most reliable way to confirm peak identities is to inject pure standards of this compound and orotidine individually under the same chromatographic conditions. If standards are not available, mass spectrometry (MS) can be used as a detector to confirm the mass-to-charge ratio of the eluting peaks, which should be identical for both isomers.

Experimental Protocols

Below are detailed methodologies for Reversed-Phase and HILIC HPLC that can serve as a starting point for your experiments.

Protocol 1: Reversed-Phase HPLC Method Development

Objective: To develop a reversed-phase HPLC method for the separation of this compound and orotidine.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound and Orotidine standards

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Potassium phosphate monobasic

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and orotidine in a 50:50 mixture of water and methanol at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution containing 50 µg/mL of both this compound and orotidine by diluting the stock solutions with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detection wavelength to 280 nm.

    • Inject 10 µL of the mixed standard solution.

    • Run a linear gradient from 5% to 30% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Evaluate the retention times and resolution of the this compound and orotidine peaks.

    • If co-elution occurs, systematically adjust the pH of Mobile Phase A, the gradient slope, or the column temperature to optimize the separation.

Protocol 2: HILIC Method Development

Objective: To develop a HILIC method for the separation of this compound and orotidine.

Materials:

  • HPLC system with UV detector

  • HILIC analytical column (e.g., Amide, 150 mm x 4.6 mm, 3.5 µm)

  • This compound and Orotidine standards

  • HPLC-grade acetonitrile and water

  • Ammonium acetate

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 100 mM ammonium acetate stock solution in HPLC-grade water and adjust the pH to 5.8 with acetic acid.

    • Mobile Phase A: Mix acetonitrile and the 100 mM ammonium acetate stock solution in a 90:10 ratio.

    • Mobile Phase B: Mix acetonitrile and the 100 mM ammonium acetate stock solution in a 10:90 ratio.

    • Filter both mobile phases through a 0.45 µm membrane filter.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and orotidine in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution containing 50 µg/mL of both this compound and orotidine by diluting the stock solutions with Mobile Phase A.

  • Chromatographic Conditions:

    • Set the column temperature to 35 °C.

    • Equilibrate the column with 100% Mobile Phase A for at least 20 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detection wavelength to 280 nm.

    • Inject 5 µL of the mixed standard solution.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Evaluate the retention times and resolution. Note that in HILIC, more polar compounds are retained longer.

    • Optimize the separation by adjusting the gradient, buffer concentration, or pH.

Data Presentation

The following tables present illustrative data for the separation of this compound and orotidine under different hypothetical HPLC conditions. This data is intended to demonstrate how to present and compare results during method development.

Table 1: Illustrative Reversed-Phase HPLC Separation Data

ParameterMethod A (pH 3.0)Method B (pH 4.5)Method C (pH 3.0, with Ion-Pair)
Column C18C18C18
Mobile Phase Acetonitrile/Phosphate BufferAcetonitrile/Phosphate BufferAcetonitrile/Phosphate Buffer with 5mM TBA
Orotidine tR (min) 8.29.512.1
This compound tR (min) 8.59.712.8
Resolution (Rs) 1.10.81.8

Table 2: Illustrative HILIC Separation Data

ParameterMethod D (Amide Column)Method E (Cyano Column)
Column AmideCyano
Mobile Phase Acetonitrile/Ammonium AcetateAcetonitrile/Ammonium Formate
Orotidine tR (min) 10.39.8
This compound tR (min) 11.110.8
Resolution (Rs) 1.92.2

Visualizations

HPLC_Method_Development_Workflow start Define Separation Goal: Separate this compound & Orotidine screen_mode Select Initial Separation Mode (RP-HPLC or HILIC) start->screen_mode rp_hplc Reversed-Phase (C18) screen_mode->rp_hplc hilic HILIC (Amide/Cyano) screen_mode->hilic optimize_mp Optimize Mobile Phase (pH, Organic %, Buffer) rp_hplc->optimize_mp hilic->optimize_mp eval_resolution Evaluate Resolution (Rs) optimize_mp->eval_resolution resolution_check Rs >= 1.5? eval_resolution->resolution_check troubleshoot Troubleshoot: - Change Column - Add Ion-Pair Reagent - Adjust Temperature resolution_check->troubleshoot No finalize Finalize and Validate Method resolution_check->finalize Yes troubleshoot->optimize_mp

Caption: A workflow for developing an HPLC method for isomer separation.

Troubleshooting_Decision_Tree start Poor Resolution (Rs < 1.5) check_k Are retention factors (k') between 2 and 10? start->check_k adjust_organic Adjust % Organic Solvent check_k->adjust_organic No check_selectivity Is selectivity (α) close to 1? check_k->check_selectivity Yes adjust_organic->start change_mp Modify Mobile Phase: - Adjust pH - Add Ion-Pair Reagent check_selectivity->change_mp Yes check_efficiency Are peaks broad? check_selectivity->check_efficiency No change_mp->start change_column Change Stationary Phase: - Different RP-Phase (e.g., Phenyl) - Switch to HILIC optimize_flow Optimize Flow Rate check_efficiency->optimize_flow Yes check_temp Adjust Temperature optimize_flow->check_temp check_temp->start

References

How to prevent degradation of Isoorotidine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of isoorotidine during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

This compound is a pyrimidine (B1678525) nucleoside and an isomer of orotidine. Its chemical structure consists of an orotic acid base attached to a ribose sugar moiety.[1] Like many nucleoside analogs, this compound can be susceptible to chemical and enzymatic degradation during extraction from biological matrices. Degradation can lead to inaccurate quantification, loss of active compound, and the formation of interfering byproducts, ultimately impacting experimental results and drug development timelines.

Q2: What are the primary factors that contribute to the degradation of this compound during extraction?

The degradation of this compound during extraction can be influenced by several factors, primarily related to its chemical structure which includes a pyrimidine ring, a ribose moiety, and a carboxylic acid group. Key factors include:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the N-glycosidic bond linking the orotic acid base to the ribose sugar. This is a common degradation pathway for nucleosides.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.

  • Enzymatic Activity: Endogenous enzymes present in biological samples, such as nucleoside phosphorylases, can cleave the glycosidic bond, leading to the formation of orotic acid and ribose.

  • Oxidation: While less common for the core nucleoside structure, oxidative damage can occur, particularly if the sample matrix contains reactive oxygen species.

  • Light Exposure: Prolonged exposure to UV light can potentially induce photodegradation, a known issue for some organic molecules.

Q3: What are the recommended storage conditions for this compound and its extracts to minimize degradation?

To ensure the stability of this compound, it is recommended to store the pure compound and its extracts under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), freezing at -20°C is recommended.[1]

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For highly sensitive samples, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to pH extremes. Maintain a neutral pH (around 6.0-7.5) during extraction. Use buffered solutions to control pH.
Thermal degradation. Perform all extraction steps at low temperatures (e.g., on ice or at 4°C). Avoid prolonged exposure to high temperatures.
Enzymatic degradation. Immediately quench enzymatic activity after sample collection by adding a strong acid (e.g., perchloric acid) or a high concentration of organic solvent (e.g., acetonitrile).[2][3]
Inefficient extraction. Optimize the extraction solvent. A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is often effective for polar nucleosides.[3][4] Consider solid-phase extraction (SPE) for cleaner extracts and better recovery.[2][5][6]
Presence of unknown peaks in chromatogram Formation of degradation products. Analyze the degradation products to understand the degradation pathway. Hydrolysis of the glycosidic bond would result in a peak corresponding to orotic acid.
Matrix effects. Employ a more selective extraction method like SPE to remove interfering substances from the matrix.[2][5]
Inconsistent results between replicates Variable enzymatic degradation. Ensure consistent and rapid quenching of enzymatic activity across all samples.
Inconsistent extraction times or temperatures. Standardize all extraction parameters, including time, temperature, and solvent volumes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for the extraction of this compound from plasma samples using a mixed-mode solid-phase extraction cartridge.

Materials:

  • Plasma sample

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • 10% (v/v) Perchloric acid (PCA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Water (LC-MS grade)

  • Mixed-mode SPE cartridges (e.g., Oasis MCX)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 200 µL of cold 10% PCA.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar impurities.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Acetonitrile Precipitation for this compound Extraction

This is a simpler and faster protocol suitable for rapid sample processing.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard

  • Acetonitrile (LC-MS grade)

  • Centrifuge

Procedure:

  • Protein Precipitation:

    • To 100 µL of the sample, add 10 µL of internal standard.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the pellet in a suitable volume of the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Quenching Quenching (e.g., Acetonitrile or PCA) Sample->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Loading Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: General workflow for the extraction and analysis of this compound.

degradation_pathway This compound This compound Pyrimidine Nucleoside DegradationProducts Degradation Products Orotic Acid + Ribose This compound->DegradationProducts Glycosidic Bond Cleavage EnzymaticDegradation Enzymatic Degradation (e.g., Nucleoside Phosphorylase) AcidHydrolysis Acid/Base Hydrolysis

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Strategies for Increasing the Purity of Synthesized Isoorotidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoorotidine purification. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in chemically synthesized this compound?

A1: Impurities in synthesized this compound can generally be classified into three categories: organic, inorganic, and residual solvents.[1]

  • Organic Impurities: These can arise from several sources during the synthesis process.[1][2][] They include starting materials, by-products from side reactions, and synthetic intermediates that were not fully consumed.[1][] Degradation of the final product due to factors like temperature, pH, or light exposure is another common source of organic impurities.[1][2]

  • Inorganic Impurities: These are often introduced during the manufacturing process and can include reagents, ligands, catalysts, inorganic salts, and heavy metals.[1]

  • Residual Solvents: Solvents used during the synthesis or purification steps that are not completely removed from the final product are also considered impurities.[1]

Q2: How do I select the best initial purification strategy for my crude this compound?

A2: The choice of an initial purification strategy depends on the nature of the impurities and the scale of your synthesis. A common and effective first step is recrystallization, which is a technique used to purify solid compounds.[4][5] This method relies on the principle that the solubility of most solids increases with temperature.[6] For more complex mixtures or when recrystallization is ineffective, column chromatography is a powerful technique.[7][8]

Q3: What level of purity can I realistically expect from standard purification techniques?

A3: With optimized protocols, it is possible to achieve high levels of purity. For instance, a well-executed recrystallization or precipitation process can yield purities of 99.7%.[9] Preparative High-Performance Liquid Chromatography (HPLC) is another technique that can deliver high-purity compounds, often exceeding 97%, and is particularly useful for isolating and purifying drug components.[10][11]

Troubleshooting Guide

Q4: My this compound sample shows low purity after column chromatography. What are the likely causes and solutions?

A4: Low purity after column chromatography can stem from several issues. The column may be clogged, leading to high back pressure and poor separation.[12] Ensure your sample has been centrifuged and/or filtered through a 0.45 µm filter before loading.[12] Another common problem is inefficient elution of the target compound.[12] This can be addressed by increasing the volume or strength of the elution buffer.[12] For ionizable compounds, adjusting the pH and ionic strength of the mobile phase can significantly improve peak shape and resolution.[13] If these adjustments are not effective, consider using an orthogonal purification method, such as preparative HPLC with a different stationary phase.

Q5: I'm experiencing a significant loss of product (low yield) after recrystallization. How can I improve this?

A5: Low yield during recrystallization is a common issue. One primary cause is using an excessive amount of solvent, which keeps too much of your product dissolved even after cooling.[14] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[14][15] Another factor could be insufficient cooling; ensure the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[6][14] Premature crystallization during a hot filtration step (if performed) can also lead to product loss.[14] To prevent this, preheat your filtration apparatus.

Q6: My purified this compound appears to be degrading upon storage. What are the optimal storage conditions?

A6: Degradation of purified compounds can be caused by exposure to light, temperature fluctuations, pH changes, or water.[1] To minimize degradation, store the purified this compound in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, keeping the compound at a low temperature (e.g., in a refrigerator or freezer) is often recommended. If the compound is sensitive to pH, storing it as a dry solid rather than in solution can enhance stability.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the purification of this compound via recrystallization. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Test various solvents (e.g., water, ethanol, acetone, or mixtures) to find one that provides a significant difference in solubility for this compound at boiling and room temperatures.

  • Dissolution: In a flask, add the crude this compound and a stir bar. Heat the solvent to boiling and add the minimum amount of hot solvent to the flask with stirring until the solid is completely dissolved.[14][15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14] Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[14] Do not disturb the flask during this process to encourage the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid method for purifying compounds based on their polarity.[7]

  • Stationary Phase and Mobile Phase Selection: Typically, silica (B1680970) gel is used as the stationary phase.[8] The mobile phase (eluent) is chosen based on the polarity of this compound and its impurities, often determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent.[16] Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles or cracks in the packed bed.[8] Add a layer of sand on top of the silica gel to prevent disruption when adding the sample and eluent.[16]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent.[8] Carefully apply the sample to the top of the silica gel bed.[16]

  • Elution: Open the stopcock and begin adding the mobile phase to the column.[8] A gradient of increasing solvent polarity is often used to elute compounds with different polarities. Apply gentle air pressure to the top of the column to speed up the flow of the mobile phase.[16]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.[8]

  • Analysis: Analyze the collected fractions using TLC or another analytical technique to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[8]

Data and Visualizations

Quantitative Data Summary
Purification TechniqueStarting Purity (Typical)Final Purity AchievedTypical YieldKey Considerations
Recrystallization 85-95%>99%[9]70-90%Highly dependent on solvent choice; can be time-consuming for slow-crystallizing compounds.
Flash Chromatography 70-90%95-99%60-85%Faster than traditional column chromatography; requires careful solvent system development.[17]
Preparative HPLC >90%>99.5%[10]50-80%High resolution and purity; can be expensive and requires specialized equipment.[11][18]

Diagrams

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Further Steps Crude Crude Synthesized This compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Crude->ColumnChrom Alternative Initial Step PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChrom->PurityAnalysis FurtherPurification Further Purification (e.g., Prep HPLC) PurityAnalysis->FurtherPurification Purity < Target PureProduct Pure this compound (>99%) PurityAnalysis->PureProduct Purity ≥ Target FurtherPurification->PurityAnalysis TroubleshootingPurity cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Purity After Column Chromatography Cause1 Poor Peak Resolution Start->Cause1 Cause2 Co-eluting Impurity Start->Cause2 Cause3 Column Overloading Start->Cause3 Solution1a Optimize Gradient Cause1->Solution1a Solution1b Adjust Mobile Phase pH/ Ionic Strength Cause1->Solution1b Solution2 Use Orthogonal Method (e.g., different column/phase) Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

References

Validation & Comparative

A Tale of Two Isomers: Orotidine and the Enigmatic Isoorotidine in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biochemistry, the pyrimidine (B1678525) biosynthesis pathway stands as a cornerstone for the creation of DNA and RNA. Central to this pathway is the nucleoside Orotidine (B106555) , a well-characterized molecule essential for life. Its isomer, Isoorotidine , while structurally similar, remains a molecule of considerable mystery, with a near-complete absence of data regarding its biological role. This guide provides a comparative analysis of what is known about Orotidine and highlights the significant knowledge gap surrounding this compound, supplemented with data on a well-studied Orotidine analog to offer a glimpse into the effects of structural modifications.

Orotidine: A Key Player in Pyrimidine Synthesis

Orotidine, in its phosphorylated form Orotidine 5'-monophosphate (OMP), is the direct precursor to Uridine (B1682114) monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides.[1] The conversion of OMP to UMP is a critical decarboxylation reaction catalyzed by the enzyme Orotidine 5'-phosphate decarboxylase (OMPdecarboxylase).[2][3] This step is vital for the de novo synthesis of pyrimidines, which are indispensable for nucleic acid synthesis, cell growth, and proliferation.

The significance of Orotidine metabolism is underscored by the rare genetic disorder, orotic aciduria. This condition arises from deficiencies in the enzyme UMP synthase, which contains both orotate (B1227488) phosphoribosyltransferase and OMP decarboxylase activities.[4][5] The resulting buildup of orotic acid and orotidine in the urine highlights the critical role of this pathway in maintaining cellular health.[4][6]

This compound: An Isomer Shrouded in Obscurity

In stark contrast to the wealth of information on Orotidine, its isomer, this compound, is a chemical entity with virtually no characterized biological function in the scientific literature. While commercially available and listed as an isomer of Orotidine, extensive searches for its biosynthesis, cellular effects, and metabolic fate have yielded no significant findings.[7] This profound lack of data prevents a direct comparative analysis of this compound and Orotidine based on experimental evidence. The structural difference between Orotidine and this compound lies in the attachment point of the ribose sugar to the orotic acid base, but the functional consequences of this isomerization in a biological context remain unknown.

A Proxy for Comparison: The Case of 6-Azauridine

To conceptualize how a structural analog of Orotidine can impact cellular processes, we can examine the well-studied compound 6-Azauridine . This synthetic analog, where a nitrogen atom replaces a carbon atom in the orotate ring, acts as a potent inhibitor of OMP decarboxylase.[8][9]

By blocking the conversion of OMP to UMP, 6-Azauridine disrupts the pyrimidine biosynthesis pathway, leading to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis.[8][10] This inhibitory action forms the basis of its antitumor and antiviral properties.[11][12] Studies have shown that 6-Azauridine can induce cell cycle arrest and, in some cancer cell lines, trigger autophagy-mediated cell death.[11]

The following table summarizes the known cellular effects of Orotidine (via its role in the pyrimidine pathway) and the observed effects of its analog, 6-Azauridine.

FeatureOrotidine (via OMP)6-Azauridine
Primary Role Precursor to UMP in de novo pyrimidine synthesisInhibitor of OMP decarboxylase
Effect on Pyrimidine Synthesis Essential intermediateBlocks the final step, leading to pyrimidine starvation
Impact on Cell Proliferation Supports proliferation by providing nucleotidesInhibits proliferation
Mechanism of Action Substrate for OMP decarboxylaseCompetitive inhibitor of OMP decarboxylase
Observed Cellular Effects Facilitates DNA and RNA synthesisInduction of apoptosis and autophagy in cancer cells

Experimental Protocols

While no direct experimental comparisons between Orotidine and this compound are available, a standard approach to assess the cellular effects of such compounds would involve the following methodologies:

Cell Viability and Proliferation Assay
  • Cell Culture : Human cancer cell lines (e.g., H460, H1299) are cultured in appropriate media and conditions.

  • Treatment : Cells are treated with varying concentrations of the test compounds (e.g., Orotidine, this compound, 6-Azauridine) for specific durations (e.g., 24, 48, 72 hours).

  • Assessment : Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. Proliferation can be assessed using BrdU incorporation assays.

Analysis of Pyrimidine Nucleotide Pools
  • Cell Lysis : Cells treated with the test compounds are harvested and lysed to extract intracellular metabolites.

  • Chromatography : The cell extracts are analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the levels of pyrimidine nucleotides (e.g., UMP, UDP, UTP).

  • Data Analysis : Changes in nucleotide pools in treated cells are compared to untreated controls to determine the impact on the pyrimidine biosynthesis pathway.

Visualizing the Known and the Unknown

The following diagrams illustrate the established metabolic pathway for Orotidine and the hypothetical point of interaction for this compound, emphasizing the current lack of knowledge.

Pyrimidine_Biosynthesis cluster_known Known Pathway cluster_unknown Unknown Role Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase PRPP PRPP PRPP->OMP UMP Uridine monophosphate (UMP) OMP->UMP OMP Decarboxylase Pyrimidine_Nucleotides Pyrimidine Nucleotides (d)CTP, (d)TTP UMP->Pyrimidine_Nucleotides Multiple Steps This compound This compound ? ? This compound->?

De novo pyrimidine biosynthesis pathway highlighting Orotidine's role.

Experimental_Workflow start Cell Culture treatment Treatment with Orotidine vs. This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Proliferation Assay (BrdU) treatment->proliferation metabolomics Metabolite Extraction & HPLC Analysis treatment->metabolomics data Comparative Data Analysis viability->data proliferation->data metabolomics->data

References

A Functional Comparison of Orotidine and its Pyrimidine Analogs in Cellular Metabolism and Drug Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison between orotidine (B106555), a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, and several of its clinically significant analogs: 5-Fluorouracil, Cytarabine, and Gemcitabine. These analogs are widely used as anticancer and antiviral agents. This comparison aims to elucidate their distinct mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Overview of Orotidine and its Analogs

Orotidine is a pyrimidine nucleoside, formed by the attachment of orotic acid to a ribose ring.[1] In human metabolism, its phosphorylated form, orotidine 5'-monophosphate (OMP), is a crucial intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2][3] Orotidine itself is not incorporated into nucleic acids.[1]

In contrast, the pyrimidine analogs discussed here are synthetic molecules designed to interfere with nucleic acid synthesis and function, primarily in rapidly dividing cells such as cancer cells.[4][5] These analogs mimic natural pyrimidines, allowing them to enter cellular metabolic pathways where they exert their cytotoxic effects.

Comparative Biological Activity and Mechanism of Action

The functional differences between orotidine and its therapeutic analogs are stark. Orotidine is a vital metabolite, while its analogs are potent antimetabolites. The following table summarizes their key characteristics and mechanisms of action.

FeatureOrotidine5-Fluorouracil (5-FU)Cytarabine (Ara-C)Gemcitabine (dFdC)
Primary Role Metabolic intermediate in de novo pyrimidine synthesis[2]Anticancer agent[6]Anticancer agent (primarily for leukemias)[7]Anticancer agent (broad-spectrum for solid tumors)[8]
Active Form Orotidine 5'-monophosphate (OMP)[2]Fluorodeoxyuridine monophosphate (FdUMP), Fluorouridine triphosphate (FUTP), Fluorodeoxyuridine triphosphate (FdUTP)[9]Cytarabine triphosphate (Ara-CTP)[10]Gemcitabine diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP)[11]
Primary Target(s) UMP Synthase (specifically Orotidine-5'-Phosphate Decarboxylase)[12]Thymidylate Synthase (TS)[6][13]DNA Polymerase[7][14]DNA Polymerase and Ribonucleotide Reductase[8][11]
Mechanism of Action Converted to Uridine Monophosphate (UMP) to fuel pyrimidine pool[2]Inhibition of TS by FdUMP blocks dTMP synthesis, leading to "thymineless death". Incorporation of FUTP into RNA and FdUTP into DNA also contributes to cytotoxicity.[6][9][13]Ara-CTP is a competitive inhibitor of DNA polymerase and gets incorporated into DNA, causing chain termination and halting DNA synthesis and repair.[10][14]dFdCTP competes with dCTP for incorporation into DNA, leading to "masked chain termination" and apoptosis. dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides for DNA synthesis.[8][11][15]
Cell Cycle Specificity N/A (normal metabolite)S-phase[13]S-phase[10]S-phase[16]

Signaling Pathways and Cellular Processes

The following diagrams illustrate the central role of orotidine in the de novo pyrimidine synthesis pathway and the mechanisms by which its analogs disrupt this and related cellular processes.

De_Novo_Pyrimidine_Synthesis cluster_0 De Novo Pyrimidine Synthesis Pathway Orotic Acid Orotic Acid OMP Orotidine 5'-Monophosphate Orotic Acid->OMP Orotate Phosphoribosyl- transferase (OPRT) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP Orotidine-5'- Phosphate Decarboxylase UDP UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis

Figure 1. De Novo Pyrimidine Synthesis Pathway Highlighting Orotidine Metabolism.

Pyrimidine_Analog_Inhibition cluster_1 Mechanism of 5-Fluorouracil cluster_2 Mechanism of Cytarabine & Gemcitabine cluster_3 Mechanism of Gemcitabine (additional) 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->Thymidylate Synthase Cytarabine Cytarabine Ara-CTP Ara-CTP Cytarabine->Ara-CTP DNA Polymerase DNA Polymerase Ara-CTP->DNA Polymerase Inhibits & Incorporates Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP dFdCDP dFdCDP Gemcitabine->dFdCDP dFdCTP->DNA Polymerase Inhibits & Incorporates DNA Replication DNA Replication DNA Polymerase->DNA Replication Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase Inhibits Deoxynucleotides Deoxynucleotides Ribonucleotide Reductase->Deoxynucleotides

Figure 2. Inhibition Mechanisms of Pyrimidine Analogs.

Experimental Protocols

The evaluation of orotidine metabolism and the efficacy of its analogs involves specific enzymatic and cell-based assays. Below are detailed protocols for key experiments.

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This assay measures the activity of OPRT, the enzyme that converts orotic acid to OMP.

Principle: The assay quantifies the conversion of a radiolabeled or fluorescently tagged orotic acid into OMP. The product (OMP) is separated from the substrate (orotic acid) and the amount of product formed over time is measured. A non-radioactive method involves measuring the consumption of orotic acid.[17]

Protocol (Fluorometric Method): [17][18]

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic enzymes.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate, 5-phosphoribosyl-1-pyrophosphate (PRPP), and a known concentration of orotic acid in a reaction buffer.

    • Incubate the mixture at 37°C for a specific time (e.g., 15 minutes).

  • Fluorogenic Reaction:

    • Stop the enzyme reaction and add a fluorogenic reagent such as 4-trifluoromethylbenzamidoxime (4-TFMBAO).

    • Heat the mixture under basic conditions (e.g., 80°C for 4 minutes) to develop fluorescence specific to the remaining orotic acid.

  • Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer (e.g., excitation at 340 nm and emission at 460 nm).

  • Data Analysis:

    • The decrease in fluorescence compared to a control reaction at time zero corresponds to the amount of orotic acid consumed, which is proportional to the OPRT activity.

Thymidylate Synthase (TS) Inhibition Assay

This assay determines the inhibitory effect of compounds like 5-FU on the activity of thymidylate synthase.

Principle: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method is the tritiated 5-fluoro-dUMP ([³H]FdUMP) binding assay, which quantifies the stable ternary complex formed between TS, [³H]FdUMP, and the cofactor 5,10-methylenetetrahydrofolate.[19]

Protocol ([³H]FdUMP Binding Assay): [19]

  • Protein Extraction:

    • Prepare a cytosolic extract from tumor cells or tissues as described in the OPRT assay protocol.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, 2-mercaptoethanol, CMP, and NaF.

    • Add the cell lysate, the test inhibitor (e.g., various concentrations of 5-FU's active metabolite), [³H]FdUMP, and the cofactor (e.g., leucovorin).

  • Incubation:

    • Incubate the reaction mixture to allow the formation of the ternary complex.

  • Separation and Quantification:

    • Separate the protein-bound [³H]FdUMP from the free [³H]FdUMP using a method like filter binding or precipitation.

    • Quantify the radioactivity of the bound complex using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of TS inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce TS activity by 50%.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of pyrimidine analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrimidine analog (e.g., 5-FU, Cytarabine, Gemcitabine) and incubate for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the control.

    • Plot the viability against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_4 MTT Assay Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Addition MTT Addition Drug Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 3. A Simplified Workflow of the MTT Assay for Determining Cell Viability.

Conclusion

Orotidine and its synthetic analogs, while structurally related, have fundamentally opposing roles in cellular function. Orotidine is an essential precursor for nucleic acid synthesis, whereas its analogs are powerful therapeutic agents that exploit the dependency of rapidly proliferating cells on these same pathways. The comparative analysis of their mechanisms of action, supported by the detailed experimental protocols, provides a robust framework for researchers in oncology and drug development to understand and further investigate the therapeutic potential of pyrimidine antimetabolites.

References

A Tale of Two Isomers: Unraveling the Bioactivity of Orotidine and the Enigmatic Isoorotidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of isomeric compounds is paramount. This guide provides a detailed comparison of orotidine (B106555) and its lesser-known isomer, isoorotidine. While a wealth of experimental data illuminates the critical role of orotidine in fundamental biochemical pathways, this compound remains a molecule of significant mystery, with a scarcity of research into its biological effects. This disparity presents both a challenge and an opportunity for future investigation.

At a Glance: Orotidine vs. This compound

What is known about the bioactivity of these two pyrimidine (B1678525) nucleoside isomers is summarized below. The significant gap in our understanding of this compound is immediately apparent.

FeatureOrotidineThis compound
Primary Biological Role Intermediate in the de novo pyrimidine biosynthesis pathway.[1][2][3]Largely uncharacterized; a single source suggests potential as a human erythrocyte acetylcholinesterase (AChE) inhibitor.
Key Enzyme Interaction Substrate for Orotidine 5'-Monophosphate (OMP) Decarboxylase, which converts OMP to Uridine (B1682114) Monophosphate (UMP).[1][3][4]No definitive enzyme interactions have been experimentally validated and reported in peer-reviewed literature.
Signaling Pathway Involvement Integral to the pyrimidine synthesis pathway, which is crucial for the production of nucleotides for DNA and RNA synthesis.[1][2][3]No signaling pathway involvement has been identified.
Quantitative Bioactivity Data The enzymatic conversion of Orotidine 5'-Monophosphate by OMP Decarboxylase is well-characterized, with established kinetic parameters.[5][6]No quantitative bioactivity data, such as IC50 or EC50 values, are currently available in the public domain.
Clinical Relevance Elevated levels are indicative of certain metabolic disorders, such as Orotic Aciduria.[2] Orotidine has been investigated as a biomarker for cardiovascular disease risk in type 2 diabetes.[7]No established clinical relevance.

The Central Role of Orotidine in Pyrimidine Biosynthesis

Orotidine, in its phosphorylated form as orotidine 5'-monophosphate (OMP), is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[1][2][3] This pathway is fundamental for the production of uridine, cytidine, and thymidine, which are essential building blocks for RNA and DNA. The final and rate-limiting step of this pathway is the decarboxylation of OMP to uridine monophosphate (UMP), a reaction catalyzed by the highly proficient enzyme OMP decarboxylase.[1][3][4]

The critical nature of this pathway underscores the importance of orotidine metabolism in cellular proliferation and has made OMP decarboxylase a target for therapeutic intervention.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UMP Kinase UTP UTP UDP->UTP Nucleoside Diphosphate Kinase dUTP dUTP UDP->dUTP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthetase dTMP dTMP dUTP->dTMP Thymidylate Synthase

De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotidine Monophosphate (OMP).

This compound: An Isomer Shrouded in Obscurity

In stark contrast to the well-documented bioactivity of orotidine, its isomer, this compound, remains largely uncharacterized in scientific literature. While its chemical structure is known, extensive searches for its biological activity yield minimal results. A single vendor of chemical compounds notes that this compound is a human erythrocyte acetylcholinesterase (AChE) inhibitor. However, this claim is not substantiated by published, peer-reviewed experimental data, and no quantitative measures of this inhibitory activity (e.g., IC50) are available.

The lack of data on this compound's bioactivity makes a direct comparison with orotidine impossible at this time. This significant knowledge gap invites further research to determine if this compound has any meaningful biological function, either in pyrimidine metabolism or in other cellular processes.

Experimental Protocols for Bioactivity Assessment

To facilitate further research into the bioactivity of orotidine and to provide a framework for the potential investigation of this compound, a detailed experimental protocol for assaying OMP decarboxylase activity is provided below.

OMP Decarboxylase Activity Assay

This assay measures the enzymatic conversion of OMP to UMP by monitoring the decrease in absorbance at 295 nm.

Materials:

  • 30 mM Tris-HCl buffer, pH 8.0

  • 75 mM Magnesium Chloride (MgCl₂) solution

  • 18 mM Orotidine 5'-Monophosphate (OMP) solution (freshly prepared)

  • Purified OMP Decarboxylase enzyme

  • Deionized water

  • Quartz cuvettes

  • Thermostatted spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette by adding 2.50 mL of 30 mM Tris-HCl buffer, 0.30 mL of 75 mM MgCl₂ solution, and 0.10 mL of 18 mM OMP solution.

  • For the blank, add 0.10 mL of deionized water.

  • Mix the contents of the cuvettes by inversion and allow them to equilibrate to 30°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 295 nm (A295nm) until a stable baseline is achieved.

  • To initiate the enzymatic reaction, add 0.10 mL of the OMP Decarboxylase enzyme solution to the sample cuvette.

  • Immediately mix by inversion and record the decrease in A295nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA295nm/minute) from the linear portion of the curve for both the sample and the blank.

  • The enzyme activity can be calculated using the molar extinction coefficient of OMP. One unit of OMP decarboxylase is defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at pH 8.0 and 30°C.[5]

Experimental_Workflow cluster_1 General Workflow for Enzyme Inhibition Assay A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor (this compound) B Dispense Reagents into Assay Plate/Cuvettes A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction by adding Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Data Analysis: Calculate Inhibition (%) and IC50 E->F

A Generalized Experimental Workflow for an Enzyme Inhibition Assay.

Conclusion and Future Directions

The comparison of orotidine and this compound highlights a significant disparity in our understanding of these two isomers. Orotidine is a well-established and critical intermediate in the fundamental pathway of pyrimidine biosynthesis. In contrast, this compound remains an enigma, with only a tantalizing but unconfirmed suggestion of its bioactivity.

This guide serves to summarize the current state of knowledge and to underscore the need for further investigation into the biological properties of this compound. Does it interact with OMP decarboxylase or other enzymes in the pyrimidine pathway? Does it possess the suggested acetylcholinesterase inhibitory activity, and if so, to what extent? Answering these questions could reveal novel biological functions and potential therapeutic applications for this understudied molecule. The provided experimental protocols offer a starting point for researchers to embark on the characterization of this compound's bioactivity, potentially transforming it from a chemical curiosity into a compound of biological significance.

References

A Researcher's Guide to Comparative Metabolomics of Isoorotidine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on designing and conducting a comparative metabolomics study of isoorotidine. This guide provides a framework for analysis, including detailed experimental protocols and data presentation strategies, in the absence of direct comparative studies in the current literature.

Currently, there is a notable lack of publicly available scientific literature presenting a direct comparative metabolomic analysis of this compound across different species. This compound, a nucleoside, is structurally related to orotidine (B106555) and is involved in pyrimidine (B1678525) metabolism. Alterations in pyrimidine metabolism have been linked to various physiological and pathological states.[1][2][3][4] Understanding the species-specific metabolic fate of this compound is crucial for drug development, toxicology studies, and for elucidating its physiological roles.

This guide, therefore, serves as a methodological blueprint for researchers aiming to conduct such a comparative study. It outlines a standardized workflow, detailed experimental protocols for sample analysis using liquid chromatography-mass spectrometry (LC-MS), and a template for data presentation.

Hypothetical Comparative Metabolomics Data

To illustrate the potential outcomes of a comparative metabolomics study, the following table presents hypothetical quantitative data for this compound and its related metabolites in two distinct model organisms: a mammalian species (e.g., Rattus norvegicus - plasma sample) and a bacterial species (e.g., Escherichia coli - cell lysate). The values represent hypothetical mean concentrations in μM.

MetaboliteRattus norvegicus (Plasma)Escherichia coli (Cell Lysate)
This compound1.255.78
Orotic Acid0.892.15
Orotidine0.421.50
Uridine Monophosphate (UMP)3.5012.30
Uridine2.108.45
β-Ureidopropionate1.800.50

Detailed Experimental Protocols

A robust comparative metabolomics study requires meticulous and standardized experimental procedures. The following protocols are adapted from established methodologies for the quantitative analysis of small molecules in biological samples.[5][6][7][8]

Sample Preparation

The goal of sample preparation is to efficiently extract the metabolites of interest while minimizing degradation and removing interfering substances like proteins and lipids.

a) Mammalian Plasma:

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold extraction solvent (e.g., a 1:1 mixture of methanol:ethanol or a 1:1:1 mixture of methanol:acetonitrile (B52724):acetone).[5][7]

  • Incubation & Centrifugation: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[8]

b) Bacterial Cell Lysate:

  • Cell Culture: Grow bacterial cultures to the desired optical density in a defined minimal medium to reduce background from complex media components.

  • Harvesting: Rapidly harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Metabolism Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a cold saline solution (0.9% NaCl) at 4°C.

  • Extraction: Perform a biphasic extraction. Add a cold (-20°C) mixture of methanol, chloroform, and water (2:2:1.8 v/v/v) to the cell pellet.

  • Lysis and Phase Separation: Lyse the cells by sonication or bead beating on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (containing this compound and related metabolites), non-polar, and protein/cell debris layers.

  • Collection and Preparation: Collect the upper aqueous (polar) phase. Dry and reconstitute the sample as described for plasma samples.

LC-MS/MS Analysis for Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its high sensitivity and specificity in quantifying small molecules in complex biological matrices.[6]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically suitable for separating polar compounds like nucleosides.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.[6]

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be tested to determine the optimal ionization for this compound and its metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves defining specific precursor-to-product ion transitions for each metabolite of interest to ensure high selectivity and sensitivity.

  • Quantification:

    • Absolute quantification can be achieved by generating a calibration curve using authentic standards of this compound and its metabolites.

    • The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Visualizations: Workflow and Metabolic Pathway

To visually represent the logical flow of the proposed research and the underlying biological context, the following diagrams are provided.

G Experimental Workflow for Comparative Metabolomics cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Interpretation S1 Mammalian Species (e.g., Rattus norvegicus) P1 Plasma Separation S1->P1 S2 Bacterial Species (e.g., Escherichia coli) P2 Cell Harvesting & Quenching S2->P2 E1 Protein Precipitation P1->E1 E2 Metabolite Extraction P2->E2 LCMS LC-MS/MS Analysis E1->LCMS E2->LCMS QC Quality Control (Internal Standards, Blanks) LCMS->QC DP Peak Integration & Quantification LCMS->DP SA Statistical Analysis (e.g., t-test, PCA) DP->SA BI Pathway Analysis & Biological Interpretation SA->BI

Caption: Proposed experimental workflow for the comparative metabolomics of this compound.

G Hypothetical Pyrimidine Metabolism Involving this compound cluster_0 De Novo & Salvage Pathways cluster_1 Interconversion & Degradation Orotic_Acid Orotic Acid This compound This compound Orotic_Acid->this compound Isomerase? (Hypothetical) Orotidine Orotidine Orotic_Acid->Orotidine OPRT Uracil Uracil This compound->Uracil N-glycosidase? (Hypothetical) UMP UMP Orotidine->UMP ODC Uridine Uridine UMP->Uridine 5'-Nucleotidase Uridine->Uracil Uridine Phosphorylase Beta_Ureido β-Ureidopropionate Uracil->Beta_Ureido DPD (Mammals) note1 OPRT: Orotate phosphoribosyltransferase ODC: Orotidine-5'-phosphate decarboxylase *DPD: Dihydropyrimidine dehydrogenase note2 Species-specific variations exist in pyrimidine salvage enzymes. For instance, the enzymes for converting this compound might differ significantly between mammals and bacteria.

Caption: Hypothetical metabolic pathway for this compound within pyrimidine metabolism.

References

Safety Operating Guide

Personal protective equipment for handling Isoorotidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Isorotidine. Adherence to these protocols is crucial for ensuring personal safety and preventing environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for Isorotidine, it should be handled as a potentially hazardous compound. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Glasses/GogglesCompliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from dust particles and splashes.[1]
Face ShieldRequired when there is a risk of splashing.[1]Provides full-face protection from splashes.[1]
Skin Protection Protective GlovesChemotherapy-tested nitrile gloves are recommended; double-gloving is best practice.[1][2]Prevents skin contact with the hazardous substance.[1]
Lab Coat/GownImpervious, disposable gown with long sleeves and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP3) is required when handling powder outside of a certified chemical fume hood.[1]Prevents inhalation of potentially toxic dust particles.[1]

Operational Plan: Safe Handling Workflow

All handling of Isorotidine powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Prepare designated work area (e.g., fume hood) prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Weigh Isorotidine powder in a contained environment prep3->handle1 Proceed to handling handle2 Prepare stock solutions or experimental mixtures handle1->handle2 handle3 Perform experimental procedures handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Proceed to cleanup clean2 Segregate and label all waste clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Figure 1. Step-by-step workflow for the safe handling of Isorotidine.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. Only trained personnel with appropriate PPE should clean up spills.

Spill Kit Contents

ItemQuantityPurpose
Chemotherapy-tested gloves2 pairsHand protection for cleanup personnel.[3]
Disposable gown & shoe covers1 setProtects clothing and skin from contamination.[3]
Face shield1Provides full-face protection from splashes.[3]
Absorbent pads/spill pillowsAs neededTo contain and absorb the spill.[3]
Sealable plastic hazardous waste bags2For the disposal of contaminated materials.[3]
Disposable scoop and scraper1 eachTo safely collect solid waste.[3]
Puncture-resistant sharps container1For disposal of any broken glass.[3]

Spill Cleanup Protocol

  • Alert & Secure: Immediately notify others in the area and restrict access to the spill zone.[4]

  • Assess: Determine the nature and extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain: For liquid spills, use absorbent materials to dike the spill and prevent it from spreading.[5]

  • Clean:

    • For solid spills: Gently cover with a damp paper towel to avoid raising dust, then use a scoop to collect the material.[3]

    • For liquid spills: Use absorbent pads to soak up the liquid, working from the outside in.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.[6] For highly toxic substances, the rinse water may also need to be collected as hazardous waste.[4]

  • Dispose: Place all contaminated materials, including used PPE, into a labeled hazardous waste container.[3]

Disposal Plan

All waste contaminated with Isorotidine must be treated as hazardous chemical waste and disposed of in accordance with local, regional, and national regulations.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, leak-proof hazardous waste container.Includes contaminated PPE (gloves, gowns), absorbent materials, and empty vials. The container must be kept closed except when adding waste.
Liquid Waste Labeled, compatible hazardous waste container.Should not be mixed with other waste streams. Fill containers to no more than 75% capacity to allow for vapor expansion.[7]
Sharps Puncture-resistant sharps container for chemical waste.Includes needles, syringes, and broken glass that have come into contact with Isorotidine.

General Disposal Practices:

  • Do not dispose of Isorotidine waste down the drain or in regular trash.[8]

  • Ensure all waste containers are clearly labeled with the contents ("Isorotidine Waste") and the appropriate hazard symbols.

  • Arrange for waste pickup through your institution's EHS department.

Hazard Control Hierarchy

The following diagram illustrates the hierarchy of controls to be implemented to ensure safety when handling Isorotidine, from most to least effective.

G cluster_controls Hierarchy of Controls cluster_effectiveness elimination Elimination substitution Substitution most Most Effective engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) least Least Effective

Figure 2. Hierarchy of controls for managing exposure to hazardous chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.